N-(1-Adamantyl)phthalimide

Catalog No.
S604495
CAS No.
16808-41-6
M.F
C18H19NO2
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Adamantyl)phthalimide

CAS Number

16808-41-6

Product Name

N-(1-Adamantyl)phthalimide

IUPAC Name

2-(1-adamantyl)isoindole-1,3-dione

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C18H19NO2/c20-16-14-3-1-2-4-15(14)17(21)19(16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2

InChI Key

NNPFLBWYAZEFOL-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C5=CC=CC=C5C4=O

Synonyms

N-(1-adamantyl)phthalimide

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C5=CC=CC=C5C4=O

N-(1-Adamantyl)phthalimide is a chemical compound characterized by its unique structure, which includes an adamantyl group attached to a phthalimide moiety. Its molecular formula is C₁₈H₁₉NO₂, and it possesses notable physical properties that contribute to its functionality in various applications. The adamantyl group is derived from adamantane, a polycyclic hydrocarbon known for its stability and rigidity, while the phthalimide part contributes to the compound's reactivity and potential biological activity.

: The compound can undergo photochemical transformations when exposed to light, leading to the formation of new products. For example, it has been shown to engage in domino reactions upon irradiation, resulting in various derivatives .
  • Oxidation: This compound can also be oxidized, which alters its functional groups and can lead to different chemical behaviors.
  • Reactivity Studies: It has been involved in solid-state reactions that reveal its potential for regioselectivity and other unique reactivity patterns .
  • N-(1-Adamantyl)phthalimide exhibits significant biological activity, particularly in the realm of antimicrobial and antiproliferative effects:

    • Antimicrobial Activity: Studies indicate that derivatives of adamantane, including N-(1-adamantyl)phthalimide, show promising antimicrobial properties against various pathogens .
    • Antiproliferative Effects: Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy .

    The synthesis of N-(1-Adamantyl)phthalimide typically involves several steps:

    • Formation of Phthalimide: The initial step often includes the synthesis of phthalimide through the reaction of phthalic anhydride with ammonia or an amine.
    • Attachment of Adamantyl Group: The adamantyl moiety is introduced via nucleophilic substitution or coupling reactions with appropriate precursors.
    • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

    These methods can vary based on specific desired properties or functional groups needed for further applications.

    N-(1-Adamantyl)phthalimide finds utility across several fields:

    • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating infections and cancers.
    • Material Science: Its unique structural properties make it suitable for developing advanced materials with specific mechanical or thermal characteristics.
    • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Studies on N-(1-Adamantyl)phthalimide's interactions reveal important insights into its behavior in biological systems:

    • Drug Interactions: Research indicates that this compound may interact with various biological targets, influencing pathways related to cell growth and apoptosis.
    • Mechanistic Studies: Understanding its mechanism of action can help optimize its use in therapeutic contexts, particularly in enhancing its efficacy against specific diseases.

    N-(1-Adamantyl)phthalimide shares structural similarities with several other compounds, which can be compared based on their unique features:

    Compound NameStructure TypeUnique Features
    N-(2-Adamantyl)phthalimidePhthalimide derivativeExhibits different reactivity patterns under light
    N-(1-Phenyl)phthalimidePhthalimide derivativeKnown for its applications in dye chemistry
    N-(1-Acetyl)adamantaneAdamantane derivativeUsed primarily as a precursor in organic synthesis
    N-(1-Cyclopropyl)phthalimidePhthalimide derivativeNotable for specific biological activities

    Each of these compounds presents unique characteristics that differentiate them from N-(1-Adamantyl)phthalimide. The presence of different substituents leads to variations in reactivity and biological activity, underscoring the importance of structural nuances in determining compound behavior.

    XLogP3

    4

    Other CAS

    16808-41-6

    Wikipedia

    N-(1-Adamantyl)phthalimide

    Dates

    Last modified: 08-15-2023

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